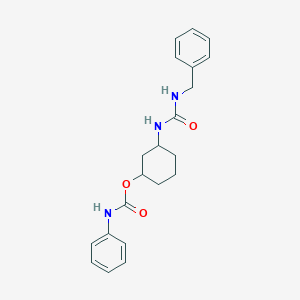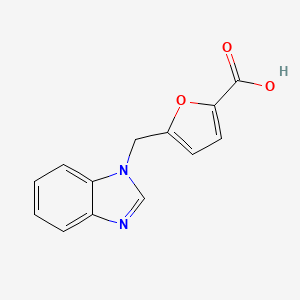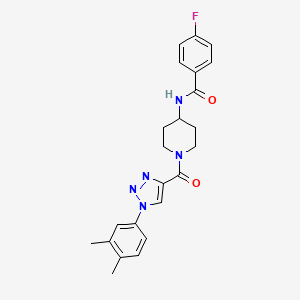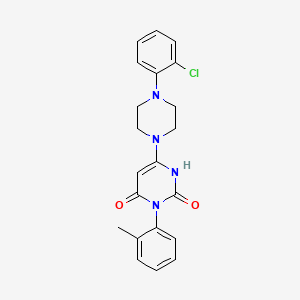![molecular formula C14H17N3O2S B2588795 tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate CAS No. 372096-48-5](/img/structure/B2588795.png)
tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate, also known as AG490, is a selective inhibitor of Janus kinases (JAKs) that has been widely used in scientific research. JAKs are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways. By inhibiting JAKs, AG490 can modulate cytokine-induced signaling and downstream biological responses. In
Mechanism of Action
Tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate selectively inhibits JAKs by binding to the ATP-binding site of the kinase domain. JAKs are activated by cytokine receptors upon ligand binding, which leads to the phosphorylation of JAKs and the subsequent activation of downstream signaling pathways. tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can prevent the phosphorylation of JAKs and downstream signaling molecules, which results in the inhibition of cytokine-induced biological responses.
Biochemical and Physiological Effects:
tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate has been shown to modulate various biological processes through the inhibition of JAKs. For example, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can inhibit the proliferation of cancer cells by blocking the JAK/STAT signaling pathway. tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can also suppress the production of pro-inflammatory cytokines by inhibiting the JAK/STAT and JAK/PI3K/Akt pathways. In addition, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can protect neurons from oxidative stress-induced damage by inhibiting the JAK/STAT pathway.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate has several advantages for lab experiments. First, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate is a selective inhibitor of JAKs, which allows researchers to specifically target the JAK-mediated signaling pathways. Second, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate has a high potency and can inhibit JAKs at low concentrations, which reduces the potential off-target effects. Third, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate is stable and can be stored for a long time without significant degradation.
However, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate also has some limitations for lab experiments. First, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can inhibit multiple JAK isoforms, which may lead to the modulation of multiple cytokine signaling pathways. Second, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can have off-target effects on other kinases or proteins, which may complicate the interpretation of the results. Third, the optimal concentration of tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate may vary depending on the cell type or experimental conditions, which requires careful titration and optimization.
Future Directions
Tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate has a wide range of potential future directions in scientific research. First, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can be used to investigate the role of JAKs in various diseases, such as autoimmune disorders, inflammatory diseases, and neurodegenerative diseases. Second, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can be used to screen for novel JAK inhibitors or to optimize the existing JAK inhibitors. Third, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can be used in combination with other drugs or therapies to enhance the therapeutic efficacy or to overcome drug resistance. Fourth, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can be used in animal models to study the in vivo effects of JAK inhibition. Overall, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate is a valuable tool for scientific research and has the potential to contribute to the development of new therapies for various diseases.
Synthesis Methods
Tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can be synthesized through a multi-step process. The first step is the protection of the amino group of 2-aminothiazole with tert-butyloxycarbonyl (BOC) to obtain BOC-2-aminothiazole. The second step involves the reaction of BOC-2-aminothiazole with 3-bromoaniline to obtain BOC-protected tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate intermediate. The final step is the deprotection of BOC-protected tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate intermediate with trifluoroacetic acid to obtain tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate. The purity of tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can be further improved through recrystallization or chromatography.
Scientific Research Applications
Tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate has been widely used in scientific research as a tool to investigate the role of JAKs in various biological processes. For example, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate has been used to study the function of JAKs in immune responses, cancer development, and neurological disorders. tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can modulate the activity of JAKs in a dose-dependent manner, which allows researchers to finely tune the cytokine signaling pathways and downstream biological responses.
properties
IUPAC Name |
tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-14(2,3)19-13(18)16-10-6-4-5-9(7-10)11-8-20-12(15)17-11/h4-8H,1-3H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPDDAAYUHMKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2588712.png)




![8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588724.png)

![1-Phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine](/img/structure/B2588727.png)
![5-amino-N,1-bis[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2588729.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2588730.png)
![1-[(2-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2588731.png)


